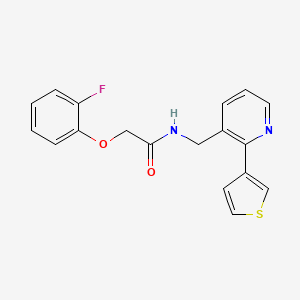
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring structures (fluorophenyl, thiophenyl, and pyridinyl), followed by their connection via the acetamide group. The exact synthesis pathway would depend on the specific reactions used and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and a variety of functional groups. The fluorophenoxy, thiophenyl, and pyridinyl groups would each contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. The presence of the fluorine atom, the sulfur atom in the thiophene ring, and the nitrogen atom in the pyridine ring could each participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and lipophilicity, while the presence of the sulfur and nitrogen atoms could influence its reactivity .科学的研究の応用
Anticancer Activity
Research on pyridine linked various substituted thiazole hybrids, similar in structural complexity to the compound , has demonstrated promising anticancer activity. For instance, certain synthesized compounds showed significant cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines, with IC50 values in the range of 5.36-8.76 μM, compared to the activity of 5-fluorouracil. These findings suggest potential applications in cancer treatment through the design and synthesis of novel anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Fluorescence Chemosensors
Another application area is the development of fluorescence chemosensors for metal ion detection. A chemosensor incorporating a pyridine and acetamide functional group, similar to the target compound, demonstrated remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions, with potential for detecting and quantifying Zn2+ in living cells and environmental samples. This highlights its utility in biochemical and environmental monitoring (G. Park et al., 2015).
Development of Radioligands
The compound's structural motifs also align with research in the development of selective radioligands for imaging specific proteins or receptors in living organisms. A study focusing on the synthesis of a novel series of acetamides for targeting the translocator protein (18 kDa) via positron emission tomography (PET) underscores the role such compounds can play in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).
Enzyme Inhibition
Research on acetamide derivatives has also explored their use as enzyme inhibitors, with potential therapeutic applications. For example, certain chloro-fluorophenyl acetamides have been studied for their potent inhibition of thrombin, suggesting applications in cardiovascular disease treatment and anticoagulant therapy (L. Lee et al., 2007).
Photophysical Studies
Compounds with similar structural features have been analyzed for their photophysical properties, which could be relevant for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Such studies often focus on understanding the electronic properties and light absorption capabilities of these compounds to optimize their performance in devices (Y. Mary et al., 2020).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-5-1-2-6-16(15)23-11-17(22)21-10-13-4-3-8-20-18(13)14-7-9-24-12-14/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURCUYZOCWNKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

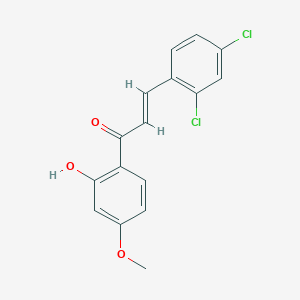
![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)
![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)
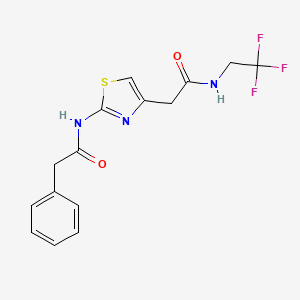

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)
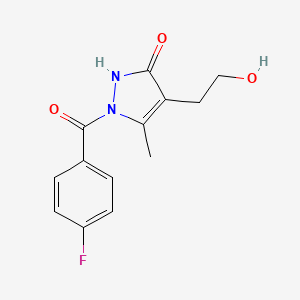
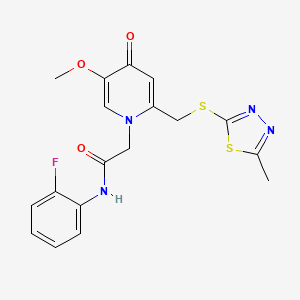
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2862100.png)
![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)